molecular formula C16H16O5S B2899117 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate CAS No. 443662-76-8

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate

Cat. No.: B2899117
CAS No.: 443662-76-8
M. Wt: 320.36
InChI Key: SZDMBDXSPYEWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate involves its reactivity at the formyl and sulfonate groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-3-20-16-10-13(11-17)6-9-15(16)21-22(18,19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDMBDXSPYEWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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